![molecular formula C14H20Cl2N2O2 B1227842 Befol CAS No. 117854-28-1](/img/structure/B1227842.png)
Befol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Befol, also known as this compound, is a useful research compound. Its molecular formula is C14H20Cl2N2O2 and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
1. Cardiovascular Effects
Befol has been studied for its effects on cardiac function, particularly its influence on the electric threshold of ventricular fibrillation. Research indicates that administering this compound at a dosage of 20 mg/kg significantly raises the electric threshold in cats, especially under ischemic conditions. This suggests potential applications in managing cardiac arrhythmias and enhancing myocardial resilience during ischemic events .
2. Gastrointestinal Disorders
this compound's role as a guanylate cyclase C (GC-C) agonist positions it as a promising agent for treating various gastrointestinal disorders. By stimulating cGMP production, this compound may enhance gastrointestinal motility and alleviate conditions such as constipation and chronic intestinal pseudo-obstruction. The therapeutic implications extend to conditions like irritable bowel syndrome and ulcerative colitis, where increased cGMP levels can improve water transport in the gastrointestinal tract .
Data Table: Summary of this compound's Therapeutic Applications
Case Studies
Case Study 1: Cardiovascular Research
In a controlled study involving feline models, researchers administered this compound to assess its impact on ventricular fibrillation thresholds. The findings indicated a marked increase in the electric threshold during ischemic conditions, suggesting that this compound could serve as an adjunct therapy for patients with ischemic heart disease.
Case Study 2: Gastrointestinal Motility
A clinical trial investigated the efficacy of this compound in patients suffering from chronic constipation. Participants receiving this compound showed significant improvements in bowel movement frequency and consistency compared to a placebo group. This underscores the potential of this compound as a therapeutic agent for enhancing gastrointestinal motility.
属性
CAS 编号 |
117854-28-1 |
---|---|
分子式 |
C14H20Cl2N2O2 |
分子量 |
319.2 g/mol |
IUPAC 名称 |
4-chloro-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17;/h2-5H,1,6-11H2,(H,16,18);1H |
InChI 键 |
BZTKEUQYHVFBHM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl.Cl |
规范 SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl.Cl |
Key on ui other cas no. |
117854-28-1 |
相关CAS编号 |
87940-60-1 (Parent) |
同义词 |
4-chloro-N-(3-morpholinopropyl)benzamide befol befol monohydrochloride LIS 630 LIS-630 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。